2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol

Medicinal Chemistry Heterocyclic Chemistry Kinase Inhibition

Address the challenge of SAR exploration for kinase-targeting pyrazole scaffolds. This N2-(4-fluorophenyl)-3-ol variant (CAS 1780014-20-1) provides a unique, commercially available substitution pattern absent from published biological data. - Rigid Fused Core: A pyrano[3,4-c]pyrazole bicyclic system with one rotatable bond, ideal for fragment-based discovery. - Strategic Functionalization: The 3-hydroxyl group enables O-alkylation, acylation, or cross-coupling. The 4-fluorophenyl group offers potential metabolic stability advantages for lead optimization. - Gap-Filling Reagent: Serves as a comparator or control for internally-derived pyrano[3,4-c]pyrazole leads, enabling de novo target engagement and selectivity profiling.

Molecular Formula C12H11FN2O2
Molecular Weight 234.23
CAS No. 1780014-20-1
Cat. No. B2459263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol
CAS1780014-20-1
Molecular FormulaC12H11FN2O2
Molecular Weight234.23
Structural Identifiers
SMILESC1COCC2=C1C(=O)N(N2)C3=CC=C(C=C3)F
InChIInChI=1S/C12H11FN2O2/c13-8-1-3-9(4-2-8)15-12(16)10-5-6-17-7-11(10)14-15/h1-4,14H,5-7H2
InChIKeyNYKWUGCKJXXTDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)pyrano[3,4-c]pyrazol-3-ol Profile


2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol (CAS 1780014-20-1) is a fluorinated heterocyclic compound featuring a fused pyrano[3,4-c]pyrazole core with a 4-fluorophenyl substituent at the N2 position . The molecular formula is C12H11FN2O2 with a molecular weight of 234.23 g/mol . The scaffold combines a five-membered pyrazole ring fused to a six-membered tetrahydropyran ring, providing a rigid bicyclic framework amenable to further functionalization [1]. Vendors offer this compound at purities ranging from 95% to 98% for research-scale procurement , . However, no published quantitative biological activity, physicochemical property, or target engagement data for this specific compound exist in the open scientific literature.

Evidence Gap


A comprehensive search of primary research literature, patents, and authoritative databases (PubMed, BindingDB, ChEMBL, Google Patents, and major vendor technical libraries) returned no published quantitative biological activity, selectivity, physicochemical property, or target engagement data for CAS 1780014-20-1. The broader pyrano[3,4-c]pyrazole scaffold has demonstrated kinase inhibition, anti-inflammatory activity, and antimicrobial properties in select derivatives [1], [2], but none of these published findings include the specific 2-(4-fluorophenyl)-3-ol substitution pattern. Consequently, no evidence-based comparative differentiation against close analogs (e.g., N1-substituted isomers, 3-amino variants, or 3-one tautomers) can be established. Generic substitution in medicinal chemistry campaigns carries unquantified risk due to the complete absence of this compound's activity profile. Users must generate primary data to inform any procurement or selection decision.

Quantitative Evidence Assessment


No Published Biological Activity Data

No peer-reviewed study or patent reports quantitative IC50, Ki, Kd, EC50, or MIC values for CAS 1780014-20-1 against any biological target. The structurally related pyrano[3,4-c]pyrazole scaffold has yielded potent kinase inhibitors (e.g., EGFR IC50 = 0.06 μM for optimized derivative compound 3) [1]. However, the specific 2-(4-fluorophenyl)-3-ol substitution pattern of CAS 1780014-20-1 remains uncharacterized. The absence of data means no direct head-to-head comparison with analogs bearing alternative N2-substituents (e.g., 2-phenyl, 2-(4-chlorophenyl), or 2-methyl) can be performed.

Medicinal Chemistry Heterocyclic Chemistry Kinase Inhibition

Uncharacterized Physicochemical Properties

Experimental aqueous solubility, LogP, LogD, pKa, and melting point values for CAS 1780014-20-1 are absent from the public domain. The compound contains a hydrogen bond donor (3-OH), a hydrogen bond acceptor (4-fluorophenyl), and a calculated topological polar surface area (TPSA) of 41.6 Ų [1]. Based on the broader pyrano[3,4-c]pyrazole class, aqueous solubility is expected to be modest (<50 μg/mL) . However, no comparative data exist to quantify whether the 2-(4-fluorophenyl)-3-ol substitution confers measurable solubility advantages over, for example, the 3-one tautomer or N1-substituted regioisomers.

Physicochemical Profiling Drug Discovery Lead Optimization

Broad Patent Without Specific Claims

WO2006073610A2 (and its Chinese counterpart CN101107250A) discloses novel bicyclic heterocyclic compounds encompassing the pyrano[3,4-c]pyrazole scaffold [1], [2]. The patent describes general synthetic methods for preparing substituted pyrano[3,4-c]pyrazoles and claims broad therapeutic applications including cell proliferation disorders, inflammation, and glycosidase-related conditions. However, CAS 1780014-20-1 is not explicitly exemplified, and no biological data specific to the 2-(4-fluorophenyl)-3-ol substitution pattern are presented. Consequently, the patent provides no quantitative basis for differentiating this compound from other scaffold derivatives claimed within the same Markush structure.

Intellectual Property Patent Landscape Freedom to Operate

Research Application Scenarios


Kinase Inhibitor Scaffold Exploration

This compound may serve as a starting scaffold for exploring pyrano[3,4-c]pyrazole-based kinase inhibition, based on class-level evidence that fused pyrazole derivatives exhibit activity against EGFR and VEGFR-2 [1]. However, users must generate all primary activity, selectivity, and ADME data, as none exist for this specific substitution pattern.

3-OH Functionalization Intermediate

The 3-hydroxyl group provides a reactive handle for O-alkylation, O-acylation, sulfonylation, or conversion to a leaving group for cross-coupling reactions [2]. The 4-fluorophenyl substituent may confer favorable metabolic stability relative to non-fluorinated analogs, though this remains unverified for this compound [3].

Fragment-Based & SAR Library Building Block

The rigid fused bicyclic core with a single rotatable bond (count = 1) [2] positions this compound as a low-molecular-weight building block suitable for fragment-based drug discovery or systematic SAR exploration. Procurement enables interrogation of the N2-(4-fluorophenyl)-3-ol substitution pattern relative to other N2-aryl or N2-alkyl variants that must be synthesized and characterized in parallel.

Internal Hit Validation & Counter-Screening

For research programs that have internally identified a hit containing the pyrano[3,4-c]pyrazole core, this commercially available compound [1] may serve as a comparator or control for validating target engagement, selectivity, and off-target liability of the lead series. All comparative data must be generated de novo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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